Di-tert-butyl peroxide

(CH3)3COOC(CH3)3

(CH3)3COOC(CH3)3

C8H18O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)3COOC(CH3)3

(CH3)3COOC(CH3)3

C8H18O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

6.84e-04 M

In water, 100 mg/L at 25 °C

In water, 1.71 mg/L at 20 °C, pH 8.1

Insoluble in water

Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons

Soluble in organic solvents, most resin monomers, partial polymers

Miscible in acetone; soluble in carbon tetrachloride, organic solvents, ligroin

Solubility in water: none

Synonyms

Canonical SMILES

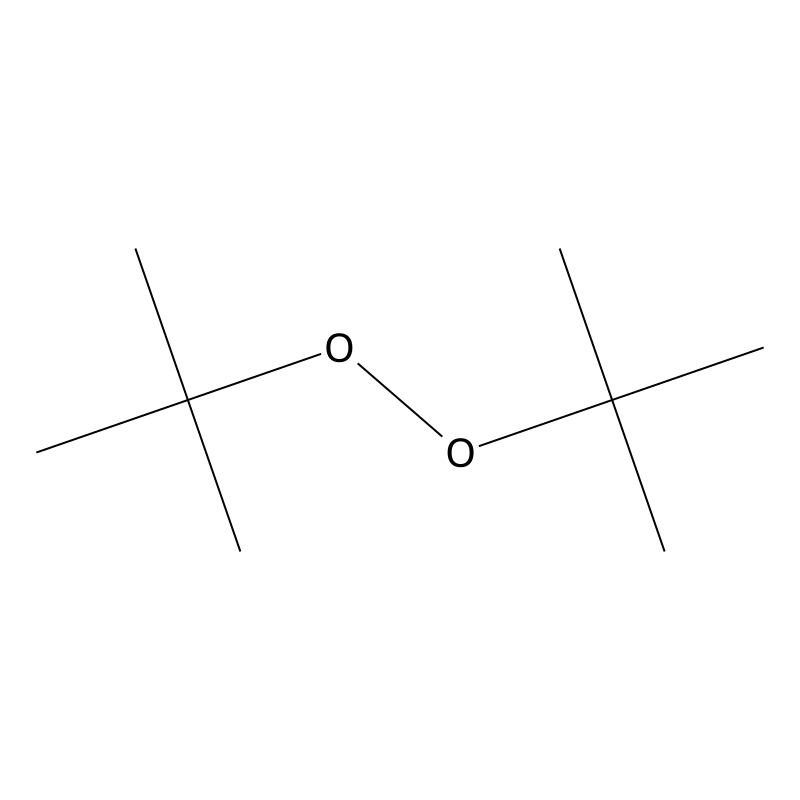

Di-tert-butyl peroxide (DTBP) is a colorless liquid organic compound belonging to the class of organic peroxides []. It is widely used as a source of free radicals in various scientific research applications due to its relatively high stability compared to other peroxides []. The bulky tert-butyl groups ((CH3)3C) on either side of the peroxide linkage (O-O) provide steric hindrance, limiting unwanted side reactions [].

Molecular Structure Analysis

The Lewis structure of DTBP features a central peroxide group (O-O) flanked by two tert-butyl groups. The C-O bonds are single bonds, and each oxygen atom connects to three carbon atoms from the tert-butyl groups. This structure can be represented as (CH3)3C-O-O-C(CH3)3. The key features of this structure include:

- Peroxide linkage (O-O): Responsible for the initiating role of DTBP in radical reactions [].

- Tert-butyl groups: Enhance stability through steric hindrance, minimizing unwanted decompositions [].

Chemical Reactions Analysis

DTBP is primarily valued in research for its ability to decompose into free radicals.

- Decomposition: DTBP undergoes a homolytic cleavage of the O-O bond when heated or exposed to light, generating two tert-butoxyl radicals (CH3)3CO• [].

(CH3)3C-O-O-C(CH3)3 ----> 2(CH3)3CO•

This reaction is crucial for initiating radical polymerization reactions, commonly used in polymer synthesis research [].

- Other Reactions: DTBP can also participate in various oxidation reactions due to the presence of the peroxide group. However, detailed mechanisms for these reactions are beyond the scope of this analysis.

Physical And Chemical Properties Analysis

- Melting Point: -40 °C []

- Boiling Point: 111 °C []

- Density: 800 kg/m³ []

- Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and dichloromethane []

- Stability: Relatively stable organic peroxide due to the bulky tert-butyl groups, but decomposes readily upon heating or light exposure [, ].

DTBP is a hazardous material requiring careful handling in research settings due to the following properties:

- Flammability: Highly flammable liquid and vapor []. Keep away from heat, sparks, and open flames.

- Explosive: Can decompose explosively at high temperatures or upon shock [].

- Toxicity: Suspected carcinogen and may cause genetic defects []. Wear appropriate personal protective equipment (PPE) during handling.

- Environmental Hazard: Harmful to aquatic life []. Avoid release to the environment.

Radical Initiator in Polymerization Reactions

One of the most widespread applications of DTBP in scientific research is as a radical initiator in polymerization reactions []. Due to its thermal instability, DTBP decomposes upon heating, releasing tert-butyl radicals. These radicals then readily react with monomers, initiating the chain reaction process that leads to polymer formation. This property makes DTBP a valuable tool for studying and optimizing the synthesis of various polymers, including []:

- Polystyrenes

- Polyacrylates

- Polymethacrylates

- Polyethylenes

Researchers can control the rate and characteristics of the polymerization process by varying the amount and temperature of DTBP used [].

Facilitation of Alpha Functionalization

DTBP also finds application in facilitating the alpha functionalization of alpha-amino carbonyl compounds []. This involves introducing a functional group (such as a halogen or a hydroxyl group) onto the carbon atom adjacent to the carbonyl group (C=O) in these molecules. By generating free radicals, DTBP helps initiate reactions that lead to the desired functionalization at the alpha position []. This technique provides researchers with a valuable tool for modifying and studying the properties of various biologically important molecules, such as amino acids and peptides [].

The primary reaction mechanism of di-tert-butyl peroxide involves the homolytic cleavage of the weak oxygen-oxygen bond at elevated temperatures (typically above 100°C). This results in the formation of alkoxyl and alkyl radicals, which can initiate polymerization by abstracting hydrogen from monomers. The decomposition of di-tert-butyl peroxide can lead to several products, including acetone and ethane, depending on the reaction conditions . Additionally, it has been utilized as an oxidant in various organic reactions, such as esterifications and cross-coupling reactions .

Di-tert-butyl peroxide can be synthesized through several methods:

- Direct Reaction: It can be produced by reacting tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst.

- Radical Initiation: The compound can also be formed through radical reactions involving tert-butyl radicals.

- Peroxidation: A common laboratory method involves the peroxidation of tert-butyl alcohol using peracetic acid or other peracid reagents .

Uniqueness: Di-tert-butyl peroxide is particularly noted for its high stability compared to other peroxides due to steric hindrance from its bulky groups. This stability allows for safer handling and storage while still providing effective radical initiation at elevated temperatures.

Studies on di-tert-butyl peroxide interactions focus on its reactivity with various substrates under radical conditions. It has been shown to participate in C-H bond activation reactions and cross-dehydrogenative couplings. The use of di-tert-butyl peroxide in conjunction with metal catalysts enhances its efficiency as an oxidant and initiator for radical processes . Additionally, research indicates that it can react with alcohols and other functional groups, expanding its utility in synthetic organic chemistry .

Physical Description

Liquid

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid at 20 °C

Yellow liquid

XLogP3

Boiling Point

111.0 °C

111 °C

Flash Point

1 °C (34 °F) - closed cup

65 °F (18 °C) - open cup

12 °C - closed cup

12 °C c.c.

Vapor Density

5.03

Relative vapor density (air = 1): 5

Density

0.7910 at 25 °C/25 °C

Relative density (water = 1): 0.8

LogP

1-4

Melting Point

-40.0 °C

-40 °C

UNII

GHS Hazard Statements

H242: Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Use and Manufacturing

Vapor Pressure

25.10 mmHg

25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/

Vapor pressure, kPa at 20 °C: 2.6

Pictograms

Flammable;Health Hazard

Other CAS

Wikipedia

Tert-butylperoxide

Use Classification

Methods of Manufacturing

t-Butyl hydroperoxide + isobutylene (peroxidation)

REACTION OF SULFATED T-BUTYL ALCOHOL OR ISOBUTYLENE WITH HYDROGEN PEROXIDE

General Manufacturing Information

All other chemical product and preparation manufacturing

Food, beverage, and tobacco product manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Peroxide, bis(1,1-dimethylethyl): ACTIVE

Analytic Laboratory Methods

Storage Conditions

Fireproof. Separated from combustible substances and reducing agents. Cool. Well closed.